molecular formula C7H9F3N4 B2979412 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 312935-03-8

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2979412
CAS No.: 312935-03-8
M. Wt: 206.172
InChI Key: RIKPLJUPVXHVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C9H10F3N3O2 . It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold of significant interest in medicinal chemistry and drug design due to its remarkable versatility . The TP core is isoelectronic with the purine ring, making it a valuable bio-isosteric replacement for purines in the design of novel bioactive molecules, such as inhibitors targeting enzyme ATP-binding sites . This specific derivative, featuring a tetrahydro core and trifluoromethyl group, may be of particular interest for creating analogs with enhanced physicochemical properties. Researchers are exploring 1,2,4-triazolo[1,5-a]pyrimidine derivatives across various therapeutic areas. Their applications include serving as key scaffolds in the development of antitubulin agents for cancer therapy, which work by inhibiting tubulin polymerization and inducing G2/M phase cell cycle arrest . The metal-chelating properties of the TP heterocycle, facilitated by multiple nitrogen atoms, have also been exploited in the design of anti-parasitic and anti-cancer metal complexes . Furthermore, the structural features of this compound make it a promising intermediate for the synthesis of more complex molecules via multicomponent reactions, which are efficient methods for generating diverse chemical libraries for biological screening . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, drugs, or cosmetics.

Properties

IUPAC Name

5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c1-4-2-5(7(8,9)10)14-6(13-4)11-3-12-14/h3-5H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKPLJUPVXHVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=NC=N2)N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. These reactions are carried out under specific conditions to ensure regioselectivity and high yield . The general reaction scheme can be summarized as follows:

    Starting Materials: 3,5-diamino-1,2,4-triazole, substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones.

    Reaction Conditions: The reactions are typically conducted in an organic solvent such as ethanol or acetonitrile, under reflux conditions.

    Catalysts: In some cases, acid catalysts like hydrochloric acid or sulfuric acid are used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and catalysts is also optimized to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or trifluoromethyl positions, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while substitution reactions can introduce various functional groups at the methyl or trifluoromethyl positions.

Scientific Research Applications

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as RNA polymerase, by binding to their active sites . This inhibition can disrupt essential biological processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazolopyrimidine Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituents Core Saturation Key Applications/Properties Reference
Target Compound 5-Me, 7-CF₃ Tetrahydro Potential agrochemical/medicinal use
5-Methyl-2-nitro-7-CF₃-triazolo[1,5-a]pyrimidine (Ev9-B) 5-Me, 7-CF₃, 2-NO₂ Aromatic High-energy density material (HEDM)
7-(2-Cl-6-FPh)-5-(4-ClPh)-tetrahydrotriazolo[1,5-a]pyrimidine (Ev12-1a) 5-(4-ClPh), 7-(2-Cl-6-FPh) Tetrahydro Antiviral (HBsAg inhibition)
7-Chloro-5-(4-CF₃Ph)-triazolo[1,5-a]pyrimidine (Ev6-5j) 5-(4-CF₃Ph), 7-Cl Aromatic Anti-tubercular activity

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, NO₂): Improve stability and bioactivity. For example, the nitro group in Ev9-B enhances energetic performance, while CF₃ in the target compound may optimize pharmacokinetics .
  • Chloro substituents : Common in antimicrobial agents (e.g., Ev6-5j and Ev12-1a), suggesting halogenation enhances target binding .
  • Tetrahydro vs.

Key Observations :

  • Green additives (e.g., TMDP) : Ev1 highlights TMDP as a low-toxicity, recyclable alternative to piperidine, aligning with sustainable synthesis trends .
  • POCl₃-based chlorination : Efficient but hazardous, limiting scalability (Ev6, Ev10) .
  • Reduction methods : Sodium borohydride (Ev12) offers moderate yields but requires purification steps .

Critical Analysis of Contradictory Evidence

  • Toxicity of TMDP : Ev1 claims TMDP is "reduced toxicity" compared to piperidine, but Ev4 states it has "high toxicity." This discrepancy necessitates further toxicological evaluation .
  • Synthetic preferences: While Ev1 advocates TMDP-based synthesis, Ev4 notes administrative challenges in procuring piperidine, suggesting regional variability in reagent availability .

Biological Activity

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11_{11}H14_{14}F3_3N3_3O2_2
  • Molecular Weight : 277.24 g/mol
  • CAS Number : 869943-46-4

Biological Activity Overview

The compound exhibits a range of biological activities including antiviral, antibacterial, and anticancer properties. Its efficacy is largely attributed to its structural features that allow interaction with various biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines possess significant antiviral properties. For instance:

  • Mechanism : The compound has shown to inhibit viral replication by targeting viral enzymes and interfering with RNA synthesis.
  • Case Study : A study demonstrated that compounds similar to this compound exhibited an EC50_{50} value in the low micromolar range against several viruses including DENV (Dengue Virus) and TMV (Tobacco Mosaic Virus) .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Research Findings : In vitro studies have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The potential anticancer effects of this compound are noteworthy:

  • Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Findings : Some derivatives have been reported to exhibit IC50_{50} values in the nanomolar range against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the biological activity of this compound. Modifications at specific positions on the triazolo-pyrimidine ring can lead to increased potency:

  • Substituents : The introduction of trifluoromethyl groups at position 7 significantly enhances antiviral activity.
  • Analog Studies : Various analogs have been synthesized and tested; those with halogen substitutions generally show improved biological activity .

Data Tables

Activity TypeTarget Organisms/CellsEC50_{50}/IC50_{50} ValuesReferences
AntiviralDENV0.96 µg/mL
TMV30.57 ± 3.11 µM
AntibacterialS. aureusMIC ranging from 0.8 to 6.25 µg
E. coliModerate activity
AnticancerVarious cancer cell linesNanomolar range

Q & A

Q. What are the optimal synthetic protocols for preparing 5-methyl-7-(trifluoromethyl)tetrahydrotriazolopyrimidine derivatives?

Methodological Answer: The compound can be synthesized via multicomponent reactions using green solvents (water/ethanol, 1:1 v/v) or molten-state 4,4’-trimethylenedipiperidine (TMDP) at 65°C. TMDP acts as a dual Lewis base and hydrogen-bonding catalyst, enabling high yields (85–92%) while adhering to green chemistry principles. Key steps include:

  • Solvent-based method: Refluxing reactants in ethanol/water with TMDP (5 mol%) for 4–6 hours.
  • Molten-state method: Heating reactants in liquid TMDP (65°C) for 2–3 hours.
    Both methods avoid volatile solvents, simplify purification, and allow TMDP recycling (≥5 cycles without activity loss) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR (400 MHz) confirm regiochemistry and substituent positions (e.g., trifluoromethyl at C7).
  • Mass Spectrometry: High-resolution MS validates molecular ion peaks (e.g., m/z 533 for derivatives).
  • Melting Point Analysis: Büchi B-545 apparatus ensures purity (>98% by TLC).
  • Elemental Analysis: Microanalyzers (e.g., Perkin-Elmer 240-B) verify C, H, N, and F content .

Q. How do physicochemical properties (solubility, stability) influence experimental design?

Methodological Answer:

  • Solubility: The trifluoromethyl group enhances lipophilicity, requiring DMSO or ethanol for in vitro assays. TMDP’s water solubility (20 mg/mL) aids in aqueous-phase reactions.
  • Thermal Stability: TMDP’s broad liquid range (65–200°C) enables high-temperature reactions without decomposition.
  • Storage: Store derivatives at –20°C under inert gas to prevent hydrolysis of the tetrahydro ring .

Advanced Questions

Q. How can contradictions in catalyst selection (e.g., TMDP’s toxicity vs. green chemistry claims) be resolved?

Methodological Answer: While TMDP is less toxic than piperidine, its handling requires:

  • Risk Assessment: Compare LD50 values (TMDP: 320 mg/kg vs. piperidine: 400 mg/kg in rats) to justify safer use.
  • Closed Systems: Conduct reactions in sealed reactors to minimize exposure.
  • Alternatives: Test ionic liquids (e.g., [BMIM]BF₄) for comparable efficiency without toxicity .

Q. What structural features are critical for anticancer activity in SAR studies?

Methodological Answer:

  • Trifluoromethyl Group: Enhances tubulin binding affinity (IC50: 12 nM vs. 45 nM for non-CF₃ analogs).
  • Substitution at C5: (1S)-2,2,2-trifluoro-1-methylethylamino groups improve potency by 10-fold.
  • Aromatic Rings: Fluoro substituents at ortho positions on phenyl rings increase metabolic stability .

Q. How does the mechanism of tubulin inhibition differ from classical agents like paclitaxel?

Methodological Answer: The compound promotes tubulin polymerization but does not compete with paclitaxel’s binding site. Instead, it inhibits vinca alkaloid binding (e.g., KiK_i = 8 nM for vincristine displacement). Use competitive radiolabeling assays (3^3H-vinblastine) and cryo-EM to map the unique binding pocket .

Q. How should researchers address discrepancies in reported bioactivity across studies?

Methodological Answer:

  • Control Standardization: Use NCI-60 cell lines and consistent assay conditions (e.g., 72-hour incubation).
  • Metabolic Profiling: Compare hepatic microsomal stability (e.g., human vs. mouse CYP450 metabolism).
  • Data Normalization: Report IC50 values relative to reference compounds (e.g., doxorubicin) .

Q. What computational methods predict the role of the trifluoromethyl group in target binding?

Methodological Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite to model CF₃ interactions with tubulin’s hydrophobic pockets.
  • DFT Calculations: Analyze electrostatic potential surfaces to quantify CF₃’s electron-withdrawing effects on binding energy (ΔG = –9.8 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.